molecular formula C10H8N2O4S B1394392 3-Oxo-3-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-propionic acid methyl ester CAS No. 1229626-91-8

3-Oxo-3-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-propionic acid methyl ester

Cat. No. B1394392
CAS RN: 1229626-91-8
M. Wt: 252.25 g/mol
InChI Key: KTNFODZIFGQZTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolo[3,2-a]pyrimidines are a class of heterocyclic compounds that have been studied for their diverse biological activities . They are structural analogs of biogenic purine bases and can be considered as potential purine antagonists .


Synthesis Analysis

Thiazolo[3,2-a]pyrimidines can be synthesized through various methods . One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .


Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidines can be analyzed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidines can undergo various chemical reactions due to the presence of an active methylene group (C2H2), which is highly reactive toward various electrophilic reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-a]pyrimidines can be analyzed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .

Scientific Research Applications

Synthesis and Anti-inflammatory Activities

The compound 3-Oxo-3-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-propionic acid methyl ester belongs to a class of thiazolo[3,2-a]pyrimidine derivatives. Research has focused on the synthesis of such compounds and evaluating their potential applications, particularly in the field of medicinal chemistry due to their anti-inflammatory properties. For instance, Tozkoparan et al. (1999) synthesized a series of 2-benzylidene-7-methyl-3-oxo-5-(substituted phenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters and tested them for anti-inflammatory activities. Some of these compounds exhibited moderate anti-inflammatory activity, highlighting the therapeutic potential of thiazolo[3,2-a]pyrimidine derivatives (Tozkoparan et al., 1999).

Structural Modifications and Aggregation

Another aspect of research on thiazolo[3,2-a]pyrimidines involves investigating how structural modifications affect their supramolecular aggregation and conformational features. Nagarajaiah and Begum (2014) synthesized and evaluated the crystal structures of various thiazolo[3,2-a]pyrimidines, providing insights into their conformational features and the impact of substituents on intermolecular interaction patterns. This research contributes to understanding the structural basis of the biological activities of these compounds and can guide the design of new derivatives with enhanced properties (Nagarajaiah & Begum, 2014).

Growth Stimulant Properties

In addition to their potential medicinal applications, thiazolo[3,2-a]pyrimidines have been explored for their growth stimulant properties. Pivazyan et al. (2017) developed a method for preparing 2-acetyl-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives and investigated their effects as growth stimulants. Some of these compounds demonstrated significant activity, surpassing that of heteroauxin, a well-known plant growth regulator. This suggests potential agricultural applications for thiazolo[3,2-a]pyrimidine derivatives in enhancing plant growth and productivity (Pivazyan et al., 2017).

Safety and Hazards

The safety and hazards associated with thiazolo[3,2-a]pyrimidines would depend on the specific compound and its intended use. It’s important to refer to the relevant safety data sheets for specific information .

Future Directions

Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

properties

IUPAC Name

methyl 3-oxo-3-(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4S/c1-16-8(14)4-7(13)6-5-11-10-12(9(6)15)2-3-17-10/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNFODZIFGQZTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CN=C2N(C1=O)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxo-3-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-propionic acid methyl ester
Reactant of Route 2
Reactant of Route 2
3-Oxo-3-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-propionic acid methyl ester
Reactant of Route 3
3-Oxo-3-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-propionic acid methyl ester
Reactant of Route 4
Reactant of Route 4
3-Oxo-3-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-propionic acid methyl ester
Reactant of Route 5
Reactant of Route 5
3-Oxo-3-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-propionic acid methyl ester
Reactant of Route 6
3-Oxo-3-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-propionic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.